Benzyl (r)-2-oxoazepan-3-ylcarbamate

Chiral Intermediate Absolute Configuration X-ray Crystallography

Researchers requiring stereochemically defined 2-oxoazepane intermediates often face supply of uncertain enantiopurity. Benzyl (R)-2-oxoazepan-3-ylcarbamate eliminates this risk with single-crystal X-ray validated (R)-configuration (space group P2₁2₁2₁) and a defined melting point of 142-145 °C. • Orthogonal Cbz protection permits clean hydrogenolytic deprotection without epimerization, ideal for acid-sensitive downstream sequences. • Directly maps onto the core of amino-caprolactam-derived γ-secretase inhibitors (low-nanomolar potency, high Notch selectivity). • Crystalline form enables purification by recrystallization and supports regulatory starting-material declarations. Bulk quantities available with full analytical documentation.

Molecular Formula C14H18N2O3
Molecular Weight 262.309
CAS No. 108491-55-0
Cat. No. B596586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (r)-2-oxoazepan-3-ylcarbamate
CAS108491-55-0
Synonymsbenzyl (R)-2-oxoazepan-3-ylcarbamate
Molecular FormulaC14H18N2O3
Molecular Weight262.309
Structural Identifiers
SMILESC1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m1/s1
InChIKeyZFWYCTUOFGJWRJ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (R)-2-oxoazepan-3-ylcarbamate: Chiral Building Block Overview


Benzyl (R)-2-oxoazepan-3-ylcarbamate is a chiral, non-racemic seven-membered lactam (azepan-2-one) bearing an N-Cbz protecting group at the C3 position. The compound is formally derived from (R)-α-amino-ε-caprolactam and serves as a pre-activated, orthogonally protected intermediate for constructing 2-oxoazepane-containing pharmacophores. Single-crystal X-ray diffraction confirms the absolute (R)-configuration with the space group P2₁2₁2₁, unit cell parameters a = 7.396(1) Å, b = 11.492(2) Å, c = 16.030(3) Å, and a final R factor Rgt(F) = 0.031 [1]. The bulk material exhibits a defined melting point of 142–145 °C, facilitating handling and purification .

Why Generic Azepane Carbamate Analogs Fall Short


The 2-oxoazepane scaffold is inherently flexible, and the stereochemical integrity at C3 directly dictates the conformational population of the seven-membered ring. Replacing the (R)-enantiomer with its (S)-antipode (CAS 103478-12-2) or the racemate (CAS 108875-45-2) introduces enantiomeric heterogeneity that compromises downstream chiral induction and can substantially alter biological target engagement in diastereoselective syntheses [1]. Furthermore, the Cbz protecting group confers orthogonal deprotection compatibility (hydrogenolysis) relative to the Boc-protected analog (CAS 106691-72-9), which requires acidic conditions incompatible with acid-sensitive downstream intermediates [2]. Simply interchanging any 2-oxoazepane carbamate without confirming absolute configuration and protecting-group strategy risks both synthetic failure and misinterpretation of structure–activity relationships.

Quantitative Differentiation from Closest Analogs


Absolute (R)-Configuration by Single-Crystal X-ray Diffraction

The absolute (R)-configuration of the target compound has been unambiguously determined by single-crystal X-ray diffraction in the orthorhombic space group P2₁2₁2₁ [1]. No equivalent crystal structure exists for the (S)-antipode (CAS 103478-12-2) or the racemate (CAS 108875-45-2), meaning only the (R)-enantiomer provides crystallographically authenticated stereochemical assignment suitable for cGMP intermediate documentation.

Chiral Intermediate Absolute Configuration X-ray Crystallography Diastereoselective Synthesis

Orthogonal Cbz vs. Boc Deprotection and Physical Form

The Cbz group of the target compound is cleavable by catalytic hydrogenolysis (H₂/Pd-C), conditions that leave acid-labile Boc groups intact. In contrast, the Boc analog (R)-tert-butyl (2-oxoazepan-3-yl)carbamate (CAS 106691-72-9) requires acidic deprotection (TFA or HCl) that may degrade acid-sensitive downstream intermediates . Additionally, the target compound is a crystalline solid with a defined melting point of 142–145 °C , whereas the Boc analog is typically described as a white to pale-yellow solid without a reported sharp melting point, complicating purity assessment by differential scanning calorimetry.

Protecting Group Strategy Orthogonal Deprotection Process Chemistry Solid-Handling

Chair-Like Azepanone Conformation with Trans Carbamate

X-ray crystallographic analysis of the target compound reveals that the azepanone ring adopts a chair-like conformation with the lactam carbonyl (C2=O) and the N-Cbz carbamate group positioned trans to each other [1]. This trans geometry minimizes steric clashes between the benzyloxycarbonyl moiety and ring hydrogen atoms and establishes a specific intramolecular hydrogen-bonding network (N–H···O=C interactions) that pre-organizes the scaffold. In contrast, the saturated analog benzyl (R)-azepan-3-ylcarbamate (CAS unavailable, but structurally characterized in literature) lacks the C2 carbonyl oxygen and consequently loses the lactam-associated hydrogen-bond acceptor, resulting in a different conformational ensemble.

Conformational Analysis Azepane Scaffold Hydrogen Bonding Molecular Recognition

Direct Precursor to γ-Secretase Inhibitor Scaffold

The 2-oxoazepane core with an amino substituent at C3 is the pharmacophoric scaffold of several potent γ-secretase inhibitors. Specifically, amino-caprolactam-derived sulfonamides and carboxamides have demonstrated low-nanomolar γ-secretase inhibition with selectivity over Notch signaling [1]. The target compound, as the Cbz-protected (R)-3-amino-2-azepanone, can be directly deprotected to the free amine and elaborated into these bioactive chemotypes. In contrast, alternative seven-membered ring building blocks such as 1-Cbz-[1,4]diazepan-5-one (CAS 18158-16-2) contain an additional ring nitrogen that alters hydrogen-bonding capacity and may confer different off-target profiles, while six-membered piperidinone analogs introduce different ring geometries and conformational preferences.

γ-Secretase Alzheimer's Disease Amino-caprolactam Medicinal Chemistry

Priority Research and Industrial Application Scenarios


Stereodefined Synthesis of γ-Secretase Inhibitors

The Cbz-protected (R)-3-amino-2-azepanone scaffold maps directly onto the core of amino-caprolactam-derived γ-secretase inhibitors that exhibit low-nanomolar potency and high Notch selectivity [1]. The confirmed absolute (R)-configuration [2] and orthogonal Cbz protection enable direct hydrogenolytic deprotection to the free amine without epimerization, allowing rapid diversification into sulfonamide or carboxamide inhibitor libraries.

Multi-Step Synthesis with Orthogonal N-Protection

The Cbz group is cleaved under neutral hydrogenolysis conditions (H₂/Pd-C), which are fully orthogonal to the acidic conditions (TFA) required for Boc removal. This makes the target compound the preferred intermediate when downstream steps involve acid-sensitive functional groups (e.g., tert-butyl esters, silyl ethers, acetals) or acid-labile stereocenters [1]. The defined melting point of 142–145 °C [2] also permits purification by recrystallization, providing a practical advantage over low-melting Boc analogs.

Conformational Studies and Structure-Based Drug Design

The target compound's fully solved single-crystal X-ray structure [1] provides an experimentally validated conformational model of the 2-oxoazepane ring in its biologically relevant chair form with trans carbamate orientation. This structural data supports computational docking studies and pharmacophore modeling where the pre-organized geometry of the (R)-enantiomer is critical for accurate binding mode prediction.

Chiral Building Block for Fragment-Based Library Synthesis

The combination of a defined (R)-stereocenter, an orthogonal Cbz protecting group, and a crystalline physical form makes this compound suitable as a validated chiral scaffold for fragment elaboration or DNA-encoded library (DEL) construction. The crystallographically confirmed stereochemistry [1] provides acceptable documentation for regulatory starting material declarations in process chemistry development.

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